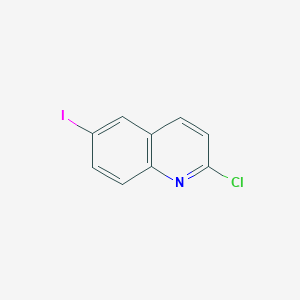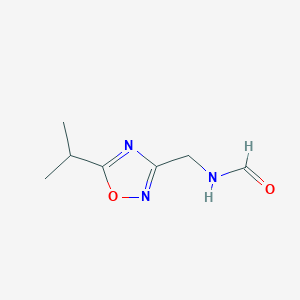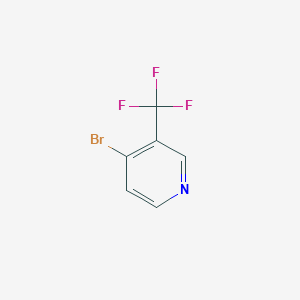
4-Bromo-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the third position on the pyridine ring
Mechanism of Action
Target of Action
4-Bromo-3-(trifluoromethyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound’s primary targets are the organoboron reagents used in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the trifluoromethylpyridine group) from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds . The downstream effects include the creation of new organic compounds with potential applications in various industries .
Pharmacokinetics
As a reagent used in chemical reactions, its bioavailability would be determined by the reaction conditions, such as temperature, ph, and the presence of a catalyst .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . In the agrochemical and pharmaceutical industries, trifluoromethylpyridine derivatives have been used in the protection of crops from pests and in the development of new drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a catalyst, and the specific organoboron reagents used . Proper storage conditions are also crucial to maintain the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(trifluoromethyl)pyridine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Another method involves the trifluoromethylation of 4-bromopyridine. This can be achieved using trifluoromethylating agents such as trifluoromethyl copper or other trifluoromethylating reagents under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination or trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Metalation Reactions: The trifluoromethyl group can be involved in metalation reactions to form organometallic intermediates.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts and boron reagents under mild conditions.
Metalation: Involves the use of strong bases such as lithium diisopropylamide (LDA) to form organometallic intermediates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while metalation reactions can lead to the formation of organometallic compounds .
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromopyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
4-Bromo-3-(trifluoromethyl)pyridine is unique due to the presence of both the bromine atom and the trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVNVSDFDCYSAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634103 |
Source


|
| Record name | 4-Bromo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-89-9 |
Source


|
| Record name | 4-Bromo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
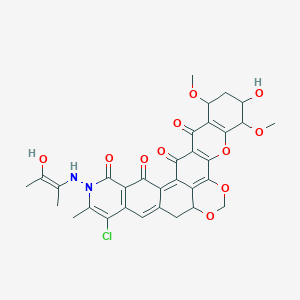
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)
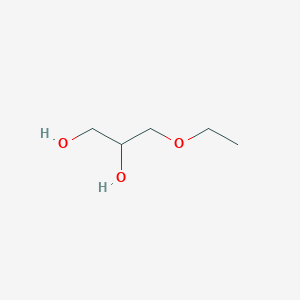
![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
![C-Undecylcalix[4]resorcinarene monohydrate](/img/structure/B54297.png)
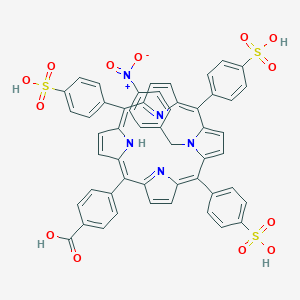
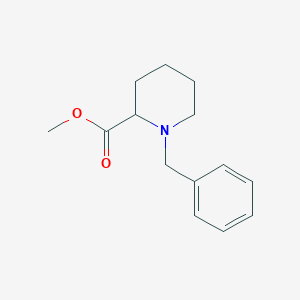
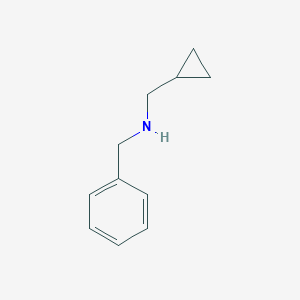
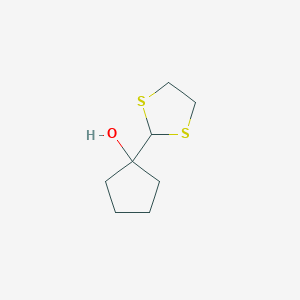

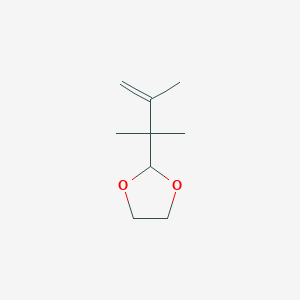
![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)
